4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
Description
This compound is a fluorinated benzonitrile derivative characterized by a trifluoromethyl group at the 2-position of the benzene ring and a propyl(2,2,2-trifluoroethyl)amino substituent at the 4-position.
Properties
CAS No. |
821777-64-4 |
|---|---|
Molecular Formula |
C13H12F6N2 |
Molecular Weight |
310.24 g/mol |
IUPAC Name |
4-[propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H12F6N2/c1-2-5-21(8-12(14,15)16)10-4-3-9(7-20)11(6-10)13(17,18)19/h3-4,6H,2,5,8H2,1H3 |
InChI Key |
IFVORMTZDCZTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis and Synthetic Targets
The target molecule contains three key functional groups:
- Trifluoromethyl group at the 2-position of the benzonitrile core.
- Amine moiety substituted with propyl and 2,2,2-trifluoroethyl groups at the 4-position.
Synthetic challenges include:
- Selective alkylation of the amino group to introduce both substituents without over-alkylation.
- Compatibility of reaction conditions with electron-withdrawing cyano and trifluoromethyl groups.
Traditional Multi-Step Synthesis
Foundational Route: Bromination, Cyanation, and Aminolysis
Based on patents CN1810775B and CN1810775A, a three-step process for 4-amino-2-trifluoromethylbenzonitrile serves as a precursor. Adaptation for the target compound involves further alkylation.
Proposed Alkylation Extension
Post-aminolysis, the free amine undergoes sequential alkylation:
- Trifluoroethyl Introduction : React with 2,2,2-trifluoroethyl bromide using NaH in THF/DMF (80°C, 24 hr).
- Propyl Addition : Alkylate with propyl bromide under similar conditions.
Challenges :
Modern Catalytic Approaches
Metallaphotoredox Multicomponent Coupling
Inspired by Nature’s 2024 study, a four-component strategy merges:
- Nitroarene (precursor to amino group).
- 3,3,3-Trifluoropropene (source of trifluoroethyl group).
- Tertiary alkylamine (propyl donor).
Mechanism :
- Radical generation : Iridium photocatalyst generates radicals from trifluoropropene.
- Coupling : Tertiary amine and nitroarene undergo Ni-mediated C–N bond formation.
- Deamination : HE reduces intermediates to final amine.
Advantages :
- Single-pot synthesis of complex N-substituents.
- High chemoselectivity for branched trifluoroalkyl groups.
Limitations :
- Catalyst cost : Iridium complexes and nickel salts may limit scalability.
Alternative Alkylation Strategies
Mitsunobu Reaction for N-Alkylation
From Monash University’s N-alkylation protocols, the Mitsunobu reaction enables regioselective alkylation:
| Substrate | Reagents | Yield | Purity |
|---|---|---|---|
| N-Trifluoroacetamide | DIAD, PPh₃, propyl alcohol | 63–95% | >98% |
Procedure :
- Protection : Convert 4-amino-2-trifluoromethylbenzonitrile to trifluoroacetamide.
- Mitsunobu Alkylation : React with 2,2,2-trifluoroethyl alcohol/propyl alcohol.
- Deprotection : Aqueous K₂CO₃.
Benefits :
- Mild conditions (RT to 40°C) minimize epimerization.
Critical Data Comparison
| Method | Steps | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Traditional Alkylation | 5 | DBH, CuCN, NaH, propyl/Trifluoroethyl Br | 45–60% | 99%+ | Moderate |
| Metallaphotoredox | 1 | Ir catalyst, Ni salt, HE | 70–80% | 95–98% | Low |
| Mitsunobu | 3 | DIAD, PPh₃, alcohols | 60–90% | >98% | High |
Chemical Reactions Analysis
Types of Reactions
4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects. For instance, compounds containing trifluoromethyl groups have been shown to exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
Case Study: Ubrogepant
Ubrogepant is an FDA-approved drug that incorporates a similar trifluoromethyl group structure. Research indicates that such modifications can lead to significant improvements in pharmacokinetic properties, making them more effective in treating conditions like migraines .
2. Anticancer Research
Trifluoromethyl-containing compounds have been explored for their potential anticancer properties. Studies have shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways. The structural features of 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile may contribute to its effectiveness in targeting cancer cells .
Material Science Applications
1. Fluorinated Polymers
The incorporation of this compound into polymer matrices enhances their thermal stability and chemical resistance. These properties are crucial for applications in harsh environments, such as aerospace and automotive industries .
Table: Comparison of Properties of Fluorinated vs. Non-Fluorinated Polymers
| Property | Fluorinated Polymers | Non-Fluorinated Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Poor |
| Mechanical Strength | Moderate | High |
| Cost | Higher | Lower |
Toxicological Assessments
Recent studies have utilized predictive structure-based toxicology approaches to assess the safety profiles of compounds like this compound. These assessments are crucial for understanding potential risks associated with new drug candidates and ensuring compliance with regulatory standards .
Mechanism of Action
The mechanism of action of 4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile () Formula: C₁₀H₆F₆N₂ Key Differences: Lacks the propyl group in the amino substituent. Properties:
- Purity : 95% (industrial grade).
- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Applications : Likely used as an intermediate in fluorinated drug synthesis due to its trifluoromethyl and nitrile motifs.
4-((4-Ethylbenzyl)amino)-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)benzonitrile derivatives () Example: D2-2b (yield: 33%). Key Differences: Replaces the trifluoroethyl group with a benzyl-amino-triazolopyrimidine scaffold. Properties: Lower lipophilicity due to the absence of fluorinated alkyl chains. Reduced metabolic stability compared to fluorinated analogs .
Fluorinated Drugs with Trifluoromethyl Groups ()
- Examples : Drugs like Sitagliptin (antidiabetic) and Efavirenz (antiretroviral).
- Comparison :
- Bioavailability : Trifluoromethyl groups enhance membrane permeability and resistance to oxidative metabolism .
- Binding Affinity : Fluorine’s electronegativity improves target interactions (e.g., hydrogen bonding or van der Waals forces) .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
Role of Fluorine: The trifluoromethyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in fluorinated drugs like Efavirenz .
Safety and Handling :
- Analogous compounds (e.g., ) exhibit warnings for skin/eye irritation, suggesting similar precautions apply to the target compound .
Synthetic Challenges: Introducing both propyl and trifluoroethyl groups may require multi-step protocols, as seen in the synthesis of triazolopyrimidine derivatives ().
Biological Activity
4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including trifluoromethyl groups, contribute to its interactions with biological targets, making it a subject of interest in drug discovery and development.
- Molecular Formula : C13H12F6N2
- Molecular Weight : 310.238 g/mol
- CAS Number : 821777-64-4
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antibacterial and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antibacterial Activity
Studies have demonstrated that compounds with similar structural motifs possess significant antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds exhibiting similar trifluoromethyl substitutions showed MIC values as low as 4.88 µg/mL against various bacterial strains including Bacillus mycoides and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated against several human cancer cell lines:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreatic), and BJ1 (fibroblast).
- IC50 Values :
The mechanisms underlying the biological activities of these compounds have been explored through various assays:
- Gene Expression Studies : qRT-PCR analyses revealed down-regulation of critical genes such as PALB2, BRCA1, and BRCA2 in treated cancer cells. Notably, compound 8 decreased expression levels of EGFR and KRAS in A549 cells.
- Protein Inhibition Studies : Molecular docking studies indicated promising inhibition of essential proteins such as enoyl reductase in E. coli and human Son of sevenless homolog 1 (SOS1), suggesting potential pathways for therapeutic intervention .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profiles of this compound:
- Study on Trifluoromethyl Compounds : A comprehensive study analyzed various trifluoromethyl-containing compounds for their antibacterial and anticancer properties, highlighting the enhanced activity due to the presence of fluorine atoms .
- FDA Drug Review : A review of FDA-approved drugs containing trifluoromethyl groups indicated that such modifications often lead to improved pharmacokinetic properties and therapeutic efficacy .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
